4-Methylbenzyl (1,1-dioxidotetrahydrothiophen-3-yl)(4-fluorobenzyl)carbamate
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Overview
Description
4-Methylbenzyl (1,1-dioxidotetrahydrothiophen-3-yl)(4-fluorobenzyl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-methylbenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a 4-fluorobenzyl carbamate group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzyl (1,1-dioxidotetrahydrothiophen-3-yl)(4-fluorobenzyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the 4-methylbenzyl group: This step involves the alkylation of the oxidized tetrahydrothiophene with 4-methylbenzyl chloride in the presence of a base like potassium carbonate.
Formation of the carbamate group: The final step involves the reaction of the intermediate product with 4-fluorobenzyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzyl (1,1-dioxidotetrahydrothiophen-3-yl)(4-fluorobenzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxidotetrahydrothiophene moiety back to its tetrahydrothiophene form.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl positions.
Scientific Research Applications
4-Methylbenzyl (1,1-dioxidotetrahydrothiophen-3-yl)(4-fluorobenzyl)carbamate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is evaluated for its pharmacological effects and potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation in medicinal chemistry.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of 4-Methylbenzyl (1,1-dioxidotetrahydrothiophen-3-yl)(4-fluorobenzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that influence cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophene moiety and exhibit similar biological activities.
4-Fluorobenzyl derivatives: Compounds containing the 4-fluorobenzyl group are often studied for their pharmacological properties and potential therapeutic applications.
Uniqueness
4-Methylbenzyl (1,1-dioxidotetrahydrothiophen-3-yl)(4-fluorobenzyl)carbamate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C20H22FNO4S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
(4-methylphenyl)methyl N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C20H22FNO4S/c1-15-2-4-17(5-3-15)13-26-20(23)22(19-10-11-27(24,25)14-19)12-16-6-8-18(21)9-7-16/h2-9,19H,10-14H2,1H3 |
InChI Key |
YZPARGOYWOPLMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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